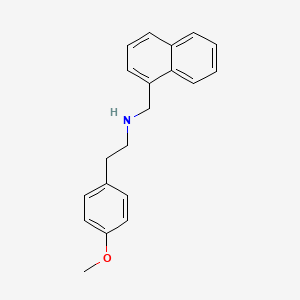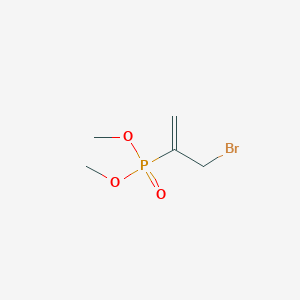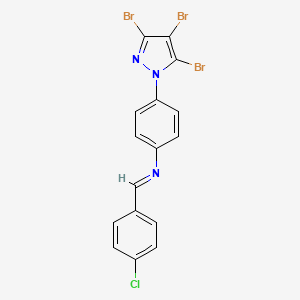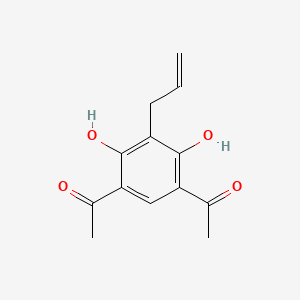
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine
Overview
Description
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine, also known as 2-MPNME, is an organic compound that has been studied extensively in recent years due to its wide range of potential applications. It is a derivative of the phenethylamine class of compounds, and has been used in scientific research for its ability to interact with various receptors and enzymes.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been studied extensively in scientific research for its ability to interact with various receptors and enzymes. It has been found to have a wide range of potential applications, including as an agonist of the serotonin 5-HT2A receptor, as an inhibitor of the enzyme monoamine oxidase, as an inhibitor of the enzyme cyclooxygenase-2, and as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in the treatment of various diseases, including depression, anxiety, and Alzheimer’s disease.
Mechanism of Action
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been found to interact with various receptors and enzymes in the body. As an agonist of the serotonin 5-HT2A receptor, it binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. As an inhibitor of the enzyme monoamine oxidase, it binds to the enzyme and prevents it from breaking down serotonin and other neurotransmitters. As an inhibitor of the enzyme cyclooxygenase-2, it binds to the enzyme and prevents it from producing pro-inflammatory compounds. As an inhibitor of the enzyme acetylcholinesterase, it binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has been found to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to an antidepressant effect. It has also been found to reduce inflammation, as well as to increase acetylcholine levels in the brain, leading to an increase in cognitive function. Finally, it has been found to have neuroprotective effects, as well as to reduce the risk of developing Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine has several advantages and limitations as a compound for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for use in various experiments. However, it is important to note that it is not approved for use in humans, and that its effects on humans are not yet fully understood.
Future Directions
The potential future directions for 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine are numerous. One potential direction is to further study its effects on the serotonin 5-HT2A receptor, as well as its effects on other receptors and enzymes. Additionally, further research could be conducted on its potential use in the treatment of various diseases, such as depression, anxiety, and Alzheimer’s disease. Finally, further research could be conducted on its potential use as a neuroprotective agent, as well as its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-22-19-11-9-16(10-12-19)13-14-21-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,21H,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGHZHIALFZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366324 | |
| Record name | 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416889-35-5 | |
| Record name | 2-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene](/img/structure/B1622308.png)






![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)


![2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B1622323.png)
